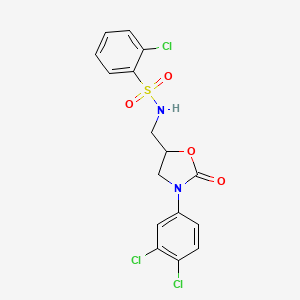

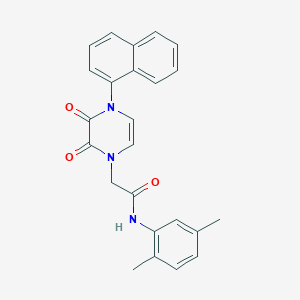

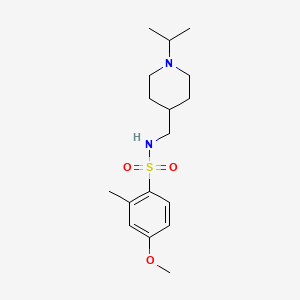

![molecular formula C14H18N2O6S B2416461 N-(2-(吗啉磺酰基)乙基)苯并[d][1,3]二氧戊环-5-甲酰胺 CAS No. 899980-28-0](/img/structure/B2416461.png)

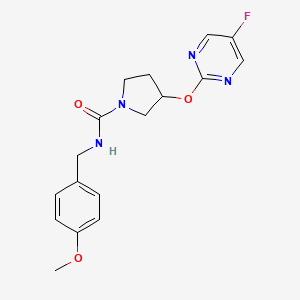

N-(2-(吗啉磺酰基)乙基)苯并[d][1,3]二氧戊环-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar benzodioxole compounds has been reported in the literature . For instance, noble ligands of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide were prepared via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .Molecular Structure Analysis

The molecular structure of similar benzodioxole compounds has been analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . The crystal structures of these compounds were analyzed using the single crystal X-ray diffraction method .Chemical Reactions Analysis

The chemical reactions involving similar benzodioxole compounds have been studied . For instance, carboxamide containing compounds showed anticancer activity .Physical and Chemical Properties Analysis

The physical and chemical properties of similar benzodioxole compounds have been analyzed . For instance, the thermal behavior of these compounds was studied by thermogravimetric analysis .科学研究应用

- 关键化合物: 3-N-苯并[1,2,5]噁二唑 17 和 3-N-2-甲基喹啉 20 表现出有希望的抗癌效果,其 IC50 值范围为 328 至 644 nM,针对 CCRF-CEM 和 MIA PaCa-2。 机制研究表明化合物 20 在 CCRF-CEM 细胞中诱导细胞周期阻滞和凋亡 .

- 研究发现: (E)-N'-(苯并[d]二氧戊环-5-亚甲基)-4-甲基-苯磺酰肼 (BDMMBSH) 的贵金属配体通过简单的缩合方法合成。这些配体使用苯并[d][1,3]-二氧戊环甲醛、苯磺酰肼 (BSH) 和 4-甲基-苯磺酰肼 (4-MBSH) 制备。 这些配体有望用于多种应用 .

- 研究发现: 对称二硒化物,5-(2-(苯并[d][1,3]二氧戊环-6-基)二硒代)苯并[d][1,3]二氧戊环,使用 5-溴苯并[d][1,3]二氧戊环通过格氏试剂法合成。 该化合物代表了一种新型含硒衍生物,具有潜在的应用价值 .

- 关键见解: 吲哚核的不同位置上的各种取代基影响抗癌活性。 研究了桥联单元和杂芳基以优化疗效 .

抗癌活性

贵金属配体合成

二硒化物合成

抗微管蛋白药物探索

作用机制

Target of Action

Compounds with similar structures have been reported to target various cancer cell lines

Mode of Action

Compounds with similar structures have been reported to exhibit anticancer activity . They interact with their targets, leading to changes such as cell cycle arrest and induction of apoptosis .

Biochemical Pathways

Compounds with similar structures have been reported to affect pathways related to cell cycle regulation and apoptosis .

Result of Action

Compounds with similar structures have been reported to exhibit anticancer activity, causing cell cycle arrest and inducing apoptosis .

未来方向

The future directions for the research on similar benzodioxole compounds involve the development and discovery of novel anticancer medications . These compounds are being explored due to their potential applications in the fields of organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis .

属性

IUPAC Name |

N-(2-morpholin-4-ylsulfonylethyl)-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O6S/c17-14(11-1-2-12-13(9-11)22-10-21-12)15-3-8-23(18,19)16-4-6-20-7-5-16/h1-2,9H,3-8,10H2,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SENXADLIZGSUAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)CCNC(=O)C2=CC3=C(C=C2)OCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 3-oxa-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate](/img/structure/B2416379.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzenesulfonamide](/img/structure/B2416381.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide](/img/structure/B2416382.png)

![Tert-butyl 4a-formyl-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B2416383.png)

![ethyl 4-[(6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2416390.png)

![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2416400.png)

![N-{5-oxo-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-6-yl}prop-2-enamide](/img/structure/B2416401.png)